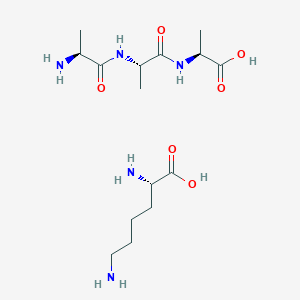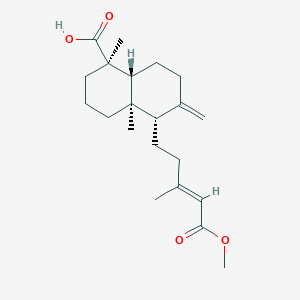
Mecolabate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mecolabate, also known as 2,3-bis(acetyloxy)-propyl methanesulfonate, is a chemical compound that has been used in scientific research for its unique properties. Mecolabate is a prodrug that is activated by esterases in the body, which convert it into methanesulfonic acid and the active compound, 2,3-bis(acetyloxy)-propyl.
科学的研究の応用
Environmental Implications of Marine Activities
Marine scientific research (MSR) includes activities that intentionally manipulate the marine environment, like the use of chemicals such as Mecolabate. These activities are vital for understanding oceanic processes but also raise concerns due to their potential environmental effects. The relationship between MSR and marine environmental protection under the 1982 United Nations Convention on the Law of the Sea is significant, highlighting the need for international, science-driven guidelines for such research activities (Verlaan, 2007).
Advances in Biotechnology and Microbial Electrosynthesis
Research in biotechnology, particularly microbial electrosynthesis (MES), which involves using electricity for chemical and fuel production, can be linked to compounds like Mecolabate. MES is a rapidly evolving field at the intersection of biotechnology and electrochemistry, requiring diverse scientific expertise. The development of standardized reporting frameworks for MES research is crucial for the efficient commercialization and rational development of this technology (Patil et al., 2015).
Microelectrode Arrays in Neurotoxicology
Microelectrode arrays (MEAs) are used to study the effects of various compounds, including potentially Mecolabate, on neuronal and cardiac cell networks. MEAs enable high-resolution monitoring of cell network activity and are increasingly used for drug and chemical screening, offering a dynamic system to study the holistic impact of physical, chemical, and pharmacological perturbations on tissue responses (Johnstone et al., 2010).
Solar Energy Conversion
In the context of renewable energy, studies on solar cells sensitized by dyes or quantum dots, which could involve materials like Mecolabate, are significant. These solar cells have achieved conversion efficiencies over 11%, with research focusing on the fundamental processes of light harvesting, electron transfer, and percolative electron migration. This field bridges chemistry and energy science, aiming to develop environmentally friendly energy solutions (Grätzel, 2005).
Enhancement of Fruit Chilling Tolerance
In agricultural research, compounds like Methyl jasmonate (MeJA) are studied for their effects on chilling tolerance in fruits like loquat. Research shows that MeJA can regulate ascorbate and glutathione metabolism, enhancing chilling tolerance and reducing oxidative damage in fruits, suggesting potential applications for Mecolabate in similar contexts (Cai et al., 2011).
E-Science and Virtual Research Environments
The development of virtual research environments like InSilicoLab, which supports access to computational software and data management in scientific research, could be relevant for studies involving Mecolabate. These platforms facilitate collaborative work, process tracking, and data sharing among scientists, essential for advancing research in various scientific fields (Kocot et al., 2012).
Membrane-Electrode Assemblies in Water Treatment
In water treatment, the use of membrane-electrode assemblies (MEA) in flow-electrode capacitive deionization represents an advanced technology that might incorporate compounds like Mecolabate. MEA setups have shown potential in achieving salt transfer rates equal to standard setups, with implications for desalination and water purification technologies (Linnartz et al., 2020).
Bibliometric Analysis in Toxicology Research
Bibliometric analysis of toxicology research, including studies involving Mecolabate, reveals the productivity and impact of research in this field. This approach helps in understanding the global research landscape, collaboration patterns, and the influence of economic factors on research output (Zyoud et al., 2014).
特性
CAS番号 |
139628-86-7 |
|---|---|
製品名 |
Mecolabate |
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
(1R,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C21H32O4/c1-14(13-18(22)25-5)7-9-16-15(2)8-10-17-20(16,3)11-6-12-21(17,4)19(23)24/h13,16-17H,2,6-12H2,1,3-5H3,(H,23,24)/b14-13+/t16-,17+,20+,21+/m0/s1 |
InChIキー |
AKIRMBMADXTLAC-OFONLPRCSA-N |
異性体SMILES |
C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C |
SMILES |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
正規SMILES |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
同義語 |
MeCOLABATE methyl 18-carboxylabda-8,13-diene-15-oate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



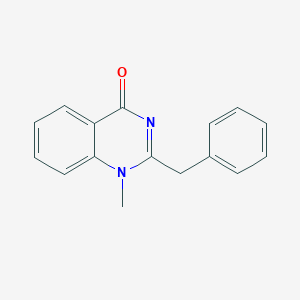
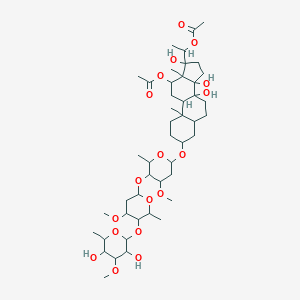
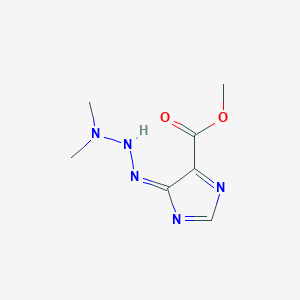
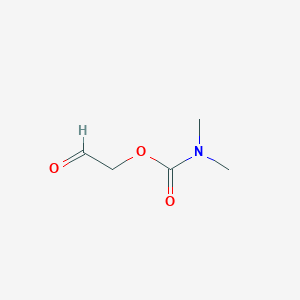
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
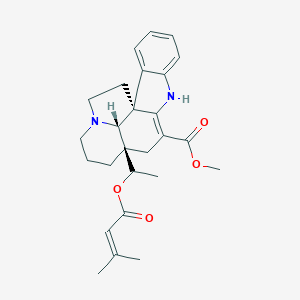
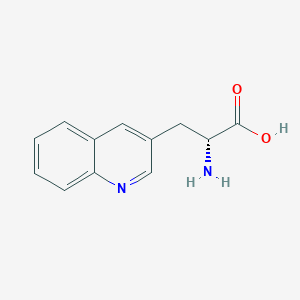
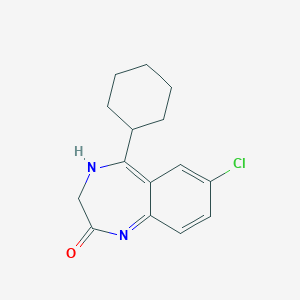
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
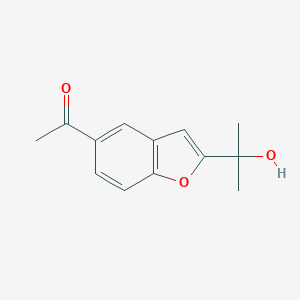
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
